

Physical and chemical properties of Plantagoside

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Compound of Interest		
Compound Name:	Plantagoside	
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Plantagoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plantagoside, a flavanone glycoside predominantly isolated from the seeds of Plantago asiatica, has garnered significant scientific interest due to its potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of **Plantagoside**, its known signaling pathway interactions, and detailed experimental protocols for its study. As a specific and non-competitive inhibitor of α-mannosidase and a potent inhibitor of the Maillard reaction, **Plantagoside** presents considerable therapeutic potential, particularly in the context of diabetic complications and immune response modulation. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Plantagoside is a flavonoid compound that exists as a white to off-white powder in its purified form.[1][2] Its structural and physical characteristics are summarized below.

Structural and General Properties

A compilation of the fundamental physical and chemical properties of **Plantagoside** is presented in Table 1.



Property	Value	Source(s)
Molecular Formula	C21H22O12	[3]
Molecular Weight	466.39 g/mol	[3]
IUPAC Name	(2S)-2-[3-(β-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one	[2]
CAS Number	78708-33-5	[3]
Physical Description	White to off-white solid powder	[1][2]
Melting Point	Not experimentally determined in the reviewed literature. Predicted: 868.6±65.0 °C	[2]
Density	1.735 g/cm³ (Predicted)	[2]
рКа	7.48±0.40 (Predicted)	[2]

Solubility

Plantagoside exhibits solubility in a range of organic solvents. This information is crucial for the design of in vitro and in vivo studies.

Solvent	Solubility	Source(s)
DMSO	100 mg/mL (214.41 mM)	[4][5]
Pyridine	Soluble	[1]
Methanol	Soluble	[1]
Ethanol	Soluble	[1]

Spectral Data



The structural elucidation of **Plantagoside** has been accomplished through various spectroscopic techniques. A summary of the available spectral data is provided below.

1.3.1. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification and structural analysis of **Plantagoside**. In negative ion mode, the precursor ion [M-H]⁻ is observed at m/z 465.[6] The fragmentation pattern provides valuable structural information.

 ESI-MS/MS Fragmentation: A characteristic fragmentation involves the loss of the glucose moiety.[7]

1.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Plantagoside** in methanol is expected to exhibit absorption bands characteristic of flavonoids.[8] Flavonoids typically show two major absorption bands: Band I (300-380 nm) and Band II (240-280 nm).[9] While specific maxima for pure **Plantagoside** are not detailed in the provided search results, analysis of Plantago major extracts containing flavonoids shows absorption peaks around 227 nm, 411 nm, and 505 nm.[8]

1.3.3. Infrared (IR) Spectroscopy

The FT-IR spectrum of **Plantagoside** would display characteristic absorption bands corresponding to its functional groups. For flavonoids in general, these include:

- O-H stretching: A broad band around 3400 cm⁻¹
- C=O stretching (ketone): Around 1650 cm⁻¹
- Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region
- C-O stretching: In the 1300-1000 cm⁻¹ region

While a specific spectrum for **Plantagoside** is not provided, the FT-IR spectrum of Plantago major mucilage, which contains polysaccharides, shows a broad OH stretching band around 3437.5 cm⁻¹, a C=O stretching band at 1742.9 cm⁻¹, and a C-O stretching vibration at 1040.1 cm⁻¹.[10]



1.3.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the definitive structural assignment of **Plantagoside**. While a complete, assigned dataset for **Plantagoside** was not found in the provided search results, general chemical shifts for flavonoid structures can be inferred.

Stability

The stability of **Plantagoside** is influenced by factors such as pH and temperature. Generally, flavonoids can undergo degradation under harsh conditions.[11] Studies on related compounds like verbascoside show that stability is pH-dependent, with greater stability in acidic conditions compared to neutral or alkaline solutions.[12][13] Temperature also significantly impacts the degradation rate, with higher temperatures accelerating hydrolysis.[14]

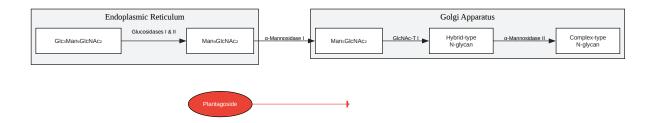
Biological Activity and Signaling Pathways

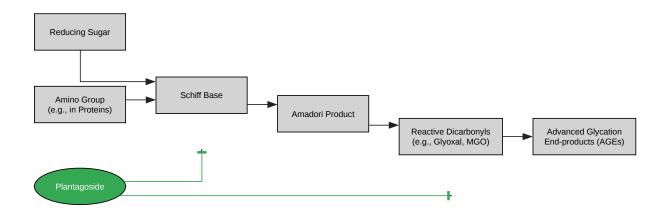
Plantagoside exhibits significant biological activities, primarily through the inhibition of α -mannosidase and the Maillard reaction.

Inhibition of α -Mannosidase and Impact on N-Glycan Processing

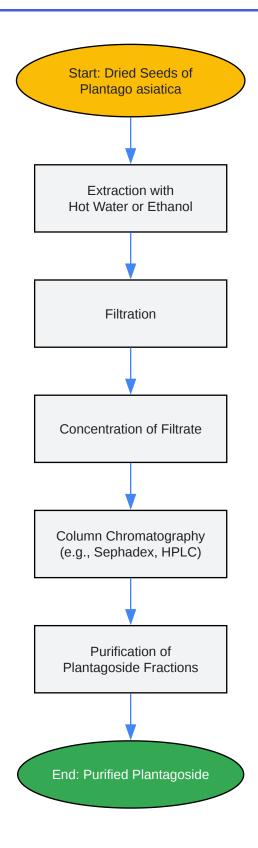
Plantagoside is a specific, non-competitive inhibitor of jack bean α-mannosidase, with an IC₅₀ of 5 μM.[15][16] α-Mannosidases are key enzymes in the N-glycan processing pathway, which is crucial for the proper folding and function of glycoproteins. By inhibiting α-mannosidase II in the Golgi apparatus, **Plantagoside** can disrupt the trimming of mannose residues from highmannose N-glycans, leading to an accumulation of hybrid-type glycans and preventing the formation of complex-type N-glycans. This disruption can have profound effects on cellular processes such as cell-cell recognition, signaling, and immune responses.[17]











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